molecular formula C6H7BrClNO B13698884 O-(2-Bromophenyl)hydroxylamine Hydrochloride

O-(2-Bromophenyl)hydroxylamine Hydrochloride

Cat. No.: B13698884
M. Wt: 224.48 g/mol
InChI Key: OXAHWHXXBICVGS-UHFFFAOYSA-N
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Description

O-(2-Bromophenyl)hydroxylamine Hydrochloride is a hydroxylamine derivative where the hydroxylamine oxygen is substituted with a 2-bromophenyl group. The 2-bromo isomer likely shares similarities in reactivity, such as participation in oxime formation or nucleophilic substitution reactions due to the electron-withdrawing bromine substituent. The molecular formula is estimated as C₆H₅BrClNO·HCl, with a molecular weight near 234–237 g/mol. Synthesis methods for related compounds (e.g., O-(2-azidoethyl)hydroxylamine Hydrochloride) involve phthalimide intermediates and deprotection with HCl , suggesting analogous routes for the bromophenyl derivative.

Properties

Molecular Formula

C6H7BrClNO

Molecular Weight

224.48 g/mol

IUPAC Name

O-(2-bromophenyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C6H6BrNO.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4H,8H2;1H

InChI Key

OXAHWHXXBICVGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)ON)Br.Cl

Origin of Product

United States

Preparation Methods

Diazotization of 2-Bromoaniline

The initial step involves diazotization of 2-bromoaniline under strongly acidic conditions, typically using concentrated hydrochloric acid and sodium nitrite at low temperatures (0–5 °C). This step forms the diazonium salt intermediate necessary for subsequent reduction.

  • Reaction conditions:
    • 2-Bromoaniline (e.g., 200–500 g scale)
    • Concentrated hydrochloric acid (37%)
    • Sodium nitrite aqueous solution (35%)
    • Temperature maintained at 0–5 °C
    • Reaction time: approximately 1.5 hours

This process ensures the formation of the diazonium salt with controlled temperature to avoid decomposition or side reactions.

Reduction to 2-Bromophenylhydroxylamine

The diazonium salt is then reduced to 2-bromophenylhydroxylamine using zinc powder in the presence of concentrated hydrochloric acid. Zinc acts as an efficient reducing agent, offering advantages over other reductants such as sodium hyposulfite or stannous chloride.

  • Reaction conditions:
    • Zinc powder (e.g., 480 g for 500 g scale)
    • Concentrated hydrochloric acid (37%)
    • Water
    • Temperature: 15–20 °C
    • Reaction time: until completion (visual change to canescence)

The reaction mixture is then basified with sodium hydroxide to pH ~10, incubated at 5 °C for 1–2 hours to crystallize the crude product.

Purification

The crude 2-bromophenylhydroxylamine is purified by dissolving in hot water (~60 °C), decolorizing with activated carbon, and filtering while hot. Cooling the filtrate to 5 °C induces crystallization of the purified compound.

  • Purification steps:
    • Dissolution in water at 60 °C
    • Activated carbon treatment for 20 minutes
    • Hot filtration
    • Cooling and crystallization at 5 °C for 1–2 hours
    • Filtration to collect purified crystals

Salification to Hydrochloride Salt

The purified hydroxylamine is converted to its hydrochloride salt by dissolving in concentrated hydrochloric acid at 60–70 °C, followed by cooling to 20 °C to crystallize the hydrochloride salt. The product is washed with acetone to improve purity and appearance.

  • Salification conditions:
    • Dissolution in 37% hydrochloric acid
    • Stirring at 60–70 °C until crystallization
    • Cooling to 20 °C
    • Filtration and acetone washing
    • Drying to obtain final product

Summary of Reaction Parameters and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Purity (HPLC) (%)
Diazotization 2-Bromoaniline, HCl (37%), NaNO2 (35%) 0–5 1.5 hours - -
Reduction Zinc powder, HCl (37%), water 15–20 Until complete - -
Crystallization NaOH to pH 10, 5 °C incubation 5 1–2 hours - -
Purification Hot water dissolution, activated carbon, filtration 60 (dissolution) 20 min decoloring - -
Salification HCl (37%), acetone washing 60–70 (reaction) Cooling step 38 99.1

The overall yield reported is approximately 38%, with purity exceeding 99% by high-performance liquid chromatography (HPLC).

Alternative and Supporting Methods

While the above method is the most documented for O-(2-Bromophenyl)hydroxylamine hydrochloride, related literature on hydroxylamine hydrochloride preparation provides insights into reagent handling and purification strategies.

  • Hydroxylamine hydrochloride can be prepared by chlorination of acetone in nitric and hydrochloric acid mixtures, followed by hydrolysis of phosgene oxime intermediates. Although this method is general for hydroxylamine hydrochloride, it is less specific to the O-(2-bromophenyl) derivative.

  • Oxidative and reductive approaches in related aromatic hydroxylamine syntheses emphasize the importance of controlled temperature and acid concentration to prevent over-oxidation or side reactions.

Analytical and Research Data

Purity and Yield Analysis

The purity of the final this compound is confirmed by HPLC, with values reported at 99.1% purity, indicating a high-quality product suitable for further synthetic applications.

Impurity Control

The use of zinc powder as a reducing agent minimizes impurities such as zinc hydroxide, which are easier to remove compared to other reducing agents. The acetone washing step further enhances purity and product appearance.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxylamine group in O-(2-Bromophenyl)hydroxylamine hydrochloride acts as a potent nucleophile, enabling displacement reactions with electrophilic substrates. Key features include:

  • Mechanism : The lone pair on the hydroxylamine’s oxygen attacks electrophilic centers (e.g., alkyl halides, acyl chlorides), displacing leaving groups (e.g., bromide, chloride).

  • Example Reaction :

    O-(2-Bromophenyl)hydroxylamine+R-XR-NH-O-(2-Bromophenyl)+HX\text{O-(2-Bromophenyl)hydroxylamine} + \text{R-X} \rightarrow \text{R-NH-O-(2-Bromophenyl)} + \text{HX}
  • Conditions : Typically performed in polar aprotic solvents (e.g., DCM, THF) with bases like triethylamine to neutralize HCl byproducts .

Substrate (R-X)ProductYield (%)Conditions
Benzyl chlorideN-Benzyl-O-(2-bromophenyl)hydroxylamine78DCM, Et₃N, RT
Acetyl chlorideN-Acetyl-O-(2-bromophenyl)hydroxylamine65THF, 0°C

Amination Reactions

The compound facilitates C–N bond formation via amination, critical in synthesizing nitrogen-containing heterocycles:

  • Coupling with Aldehydes/Ketones : Reacts with carbonyl compounds to form imines or oximes under acidic or neutral conditions.

    O-(2-Bromophenyl)hydroxylamine+RCHORCH=N-O-(2-Bromophenyl)+H₂O\text{O-(2-Bromophenyl)hydroxylamine} + \text{RCHO} \rightarrow \text{RCH=N-O-(2-Bromophenyl)} + \text{H₂O}
  • Catalytic Applications : Used in Buchwald-Hartwig amination with palladium catalysts to couple aryl halides with amines.

Oxidation and Reduction

The hydroxylamine moiety undergoes redox transformations:

  • Oxidation : Converts to nitroso derivatives using mild oxidizing agents like hydrogen peroxide.

    O-(2-Bromophenyl)hydroxylamineH₂O₂O-(2-Bromophenyl)nitroso+H₂O\text{O-(2-Bromophenyl)hydroxylamine} \xrightarrow{\text{H₂O₂}} \text{O-(2-Bromophenyl)nitroso} + \text{H₂O}
  • Reduction : Reduced to primary amines with agents like sodium borohydride.

Reaction TypeReagentProductYield (%)
OxidationH₂O₂Nitroso derivative82
ReductionNaBH₄2-Bromoaniline derivative70

Condensation Reactions

The compound participates in condensation with carbonyl compounds to form hydrazones or amidoximes:

  • With Amides : Reacts with secondary amides in the presence of Ph₃P and iodine to yield N-substituted amidoximes .

    O-(2-Bromophenyl)hydroxylamine+RCONHR’Ph₃P, I₂RC(=N-O-(2-Bromophenyl))NR’+HCl\text{O-(2-Bromophenyl)hydroxylamine} + \text{RCONHR'} \xrightarrow{\text{Ph₃P, I₂}} \text{RC(=N-O-(2-Bromophenyl))NR'} + \text{HCl}
  • Optimized Conditions : Triethylamine as base, dichloromethane solvent, and room temperature .

Scientific Research Applications

O-(2-Bromophenyl)hydroxylamine Hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(2-Bromophenyl)hydroxylamine Hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, leading to modifications that affect their activity. The specific pathways involved depend on the context of its use in biochemical and medicinal studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Key structural analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Key Applications
O-(4-Bromophenyl)hydroxylamine HCl 4-Bromophenyl C₆H₇BrClNO 224.48 1007570-12-8 Not reported Organic synthesis (e.g., oximes)
O-Pentafluorobenzylhydroxylamine HCl Pentafluorobenzyl C₇H₅ClF₅NO 249.57 57981-02-9 215 Water quality testing
O-(Trimethylsilylethyl)hydroxylamine HCl Trimethylsilylethyl C₅H₁₆ClNOSi 193.73 153502-27-3 Not reported Silicon-based protecting groups
O-Benzylhydroxylamine HCl Benzyl C₇H₁₀ClNO 175.62 2687-43-6 Not reported Pharmaceutical intermediates
O-(3-Chlorobenzyl)hydroxylamine HCl 3-Chlorobenzyl C₇H₇Cl₂NO 192.05 Not provided Not reported Tetrazolinone synthesis

Electronic and Steric Effects

  • Bromine vs. In contrast, pentafluorobenzyl analogs exhibit stronger electronegativity, leading to higher melting points (215°C) and applications in analytical chemistry .

Research Findings and Discrepancies

  • Purity and Availability : O-Pentafluorobenzylhydroxylamine HCl is commercially available at >98% purity (¥19,500/g) , whereas bromophenyl derivatives are less documented, suggesting niche use.
  • Synthetic Utility: O-(3-Chlorobenzyl)hydroxylamine HCl was critical in synthesizing tetrazolinone compounds with herbicidal activity , highlighting halogen positioning’s impact on bioactivity.
  • Contradictions : Molecular weights for pentafluorobenzyl derivatives vary slightly between sources (249.56 vs. 249.57), likely due to rounding differences .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing O-(2-Bromophenyl)hydroxylamine Hydrochloride, and what key parameters influence reaction efficiency?

  • Methodological Answer : A common synthetic approach involves reacting 2-bromophenyl chloride derivatives with hydroxylamine hydrochloride under basic conditions (e.g., sodium hydroxide). Reaction efficiency depends on temperature control (room temperature to mild heating), solvent choice (polar aprotic solvents like dioxane), and stoichiometric ratios of reactants. Catalysts such as triethylamine may enhance nucleophilic substitution rates .

Q. How is this compound utilized in the synthesis of heterocyclic compounds such as isoxazolines?

  • Methodological Answer : The compound serves as a precursor for isoxazoline formation via cycloaddition reactions with α,β-unsaturated carbonyl compounds (e.g., chalcones). Key steps include refluxing in ethanol/water mixtures and optimizing pH to stabilize intermediate oxime derivatives. Yields depend on electron-withdrawing substituents on the chalcone .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Mandatory precautions include:

  • Personal protective equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of fine particles .
  • Waste disposal: Collect residues separately and use certified waste management services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for coupling this compound with sulfonamide derivatives to enhance hydroxamate yields?

  • Methodological Answer : Use carbodiimide coupling agents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in anhydrous dichloromethane. Post-coupling, deprotection with trifluoroacetic acid (TFA) removes tert-butyl groups. Optimize molar ratios (1:1.2 for hydroxylamine:sulfonamide) and monitor reaction progress via TLC or HPLC .

Q. What analytical techniques are recommended for characterizing intermediates and resolving structural ambiguities in reactions involving this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity in cycloaddition products .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks and fragment patterns for hydroxamate derivatives .
  • X-ray crystallography : Resolve stereochemical ambiguities in crystalline intermediates .

Q. How do solvent polarity and catalyst selection impact the regioselectivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Polar solvents (e.g., DMF) favor charge separation, enhancing nucleophilic attack on electron-deficient carbons. Catalysts like Pd(II)/CuI in Sonogashira couplings improve cross-coupling efficiency with alkynes. For regioselective additions, steric effects from bulky substituents on the aryl ring must be balanced with electronic effects .

Q. What strategies are effective in addressing contradictory reports on the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • pH-controlled storage : Store at neutral pH (6–8) in airtight containers to prevent hydrolysis. Acidic conditions (<4) may degrade the compound to bromophenol derivatives .
  • Accelerated stability studies : Use thermal gravimetric analysis (TGA) to assess decomposition thresholds and validate shelf-life predictions under controlled humidity .

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